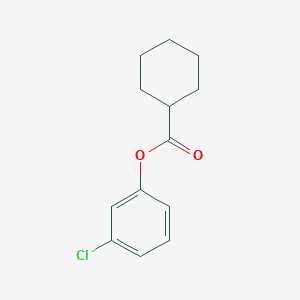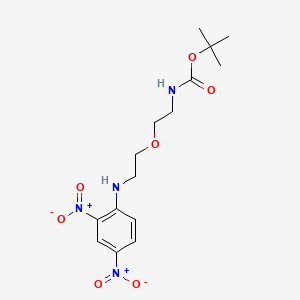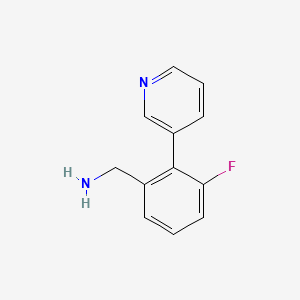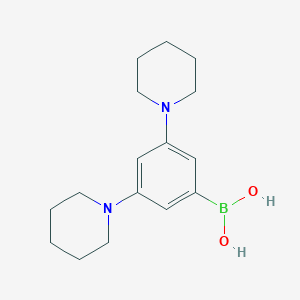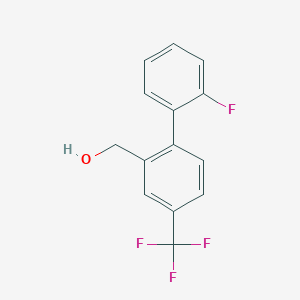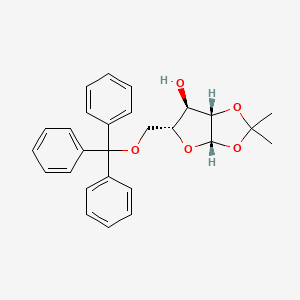
1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose: is a complex organic compound that belongs to the class of arabinofuranoses. This compound is characterized by the presence of a methylethylidene group at the 1,2-positions and a triphenylmethyl group at the 5-position of the beta-D-arabinofuranose ring. It is primarily used in research and development within the fields of chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose typically involves the protection of the hydroxyl groups of beta-D-arabinofuranose. The process begins with the formation of the methylethylidene acetal at the 1,2-positions. This is followed by the introduction of the triphenylmethyl group at the 5-position. The reaction conditions often require the use of acid catalysts and anhydrous solvents to ensure the selective protection of the desired hydroxyl groups.
Industrial Production Methods: While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into different derivatives.
Substitution: The triphenylmethyl group can be substituted with other functional groups to create new compounds with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require the use of nucleophiles and appropriate solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Applications De Recherche Scientifique
1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a protective group in carbohydrate chemistry.
Biology: The compound is utilized in the study of enzyme mechanisms and carbohydrate metabolism.
Medicine: Research involving this compound contributes to the development of new pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose involves its interaction with specific molecular targets and pathways. The methylethylidene and triphenylmethyl groups provide steric protection to the arabinofuranose ring, allowing selective reactions to occur at other positions. This selective reactivity is crucial for its use in synthetic chemistry and biochemical studies.
Comparaison Avec Des Composés Similaires
- 1,2-O-(1-Methylethylidene)-3-O-(phenylmethyl)-alpha-D-glucofuranose
- 1,2:5,6-Di-O-cyclohexylidene-alpha-D-glucofuranose
- Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate
Uniqueness: 1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose is unique due to its specific protective groups, which provide selective reactivity and stability. This makes it particularly valuable in synthetic applications where precise control over reaction pathways is required.
Propriétés
Formule moléculaire |
C27H28O5 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
(3aS,5R,6R,6aS)-2,2-dimethyl-5-(trityloxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C27H28O5/c1-26(2)31-24-23(28)22(30-25(24)32-26)18-29-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-25,28H,18H2,1-2H3/t22-,23-,24+,25+/m1/s1 |
Clé InChI |
NRPUJUCGRNWUOE-NGSHPTGOSA-N |
SMILES isomérique |
CC1(O[C@H]2[C@@H]([C@H](O[C@H]2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |
SMILES canonique |
CC1(OC2C(C(OC2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


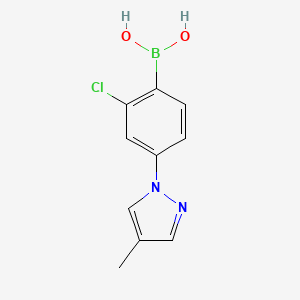
![4-{[(2-Phosphonophenoxy)acetyl]amino}benzoic acid](/img/structure/B14067246.png)

![6-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14067261.png)
![6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14067267.png)
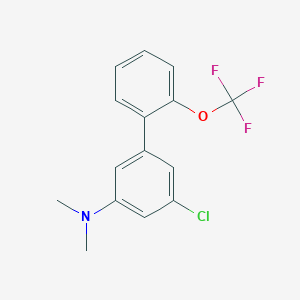

![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B14067287.png)
